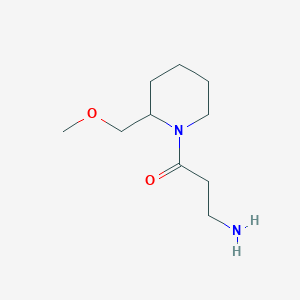
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological profiles. This article will explore the biological activity, synthesis, and potential therapeutic applications of this compound, supported by research findings and case studies.
Structure and Composition
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.28 g/mol |
| CAS Number | 1354024-32-0 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate alkylating agents. Common methods include:
- Alkylation : The reaction of 2-methoxymethylpiperidine with 3-aminopropan-1-one.
- Catalytic Conditions : Often performed in the presence of solvents like ethanol and catalysts to enhance yield.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The exact mechanism is still under investigation, but preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Candida albicans | Weak |
- Neuroprotective Effects : In vitro studies have indicated that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated significant inhibition against E. coli and S. aureus, supporting its potential as a therapeutic agent in treating bacterial infections .
Neuroprotective Study
A recent investigation assessed the neuroprotective effects of this compound on human neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound resulted in a reduction of cell death by approximately 40%, indicating its potential utility in neuroprotective therapies .
Propiedades
IUPAC Name |
3-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRULURYHJIINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















